N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4-one core substituted with fluorine at position 9 and a methyl group at position 2. The acetamide side chain is linked to a 2-chloro-4-fluorophenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N3O2S/c1-9-23-17-16-12(22)3-2-4-14(16)28-18(17)19(27)25(9)8-15(26)24-13-6-5-10(21)7-11(13)20/h2-7H,8H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZRDSUSDLVJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)F)Cl)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Chloro and Fluorine Substitutions : Positioned on the phenyl ring.
- Benzothieno-Pyrimidine Moiety : Contributing to its biological activity.
The molecular formula is approximately , with a molecular weight of around 381.4 g/mol. The presence of halogens and the thieno-pyrimidine structure suggest interesting pharmacological properties.
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide primarily acts as an inhibitor of various enzymes and receptors implicated in cancer progression. Its mechanism involves:
- Inhibition of Tyrosine Kinases : By binding to the active sites of these kinases, it disrupts downstream signaling pathways that promote cell proliferation and survival.
Enzyme Inhibition
Preliminary studies indicate that compounds with similar structures exhibit significant inhibition against various enzymes:
| Enzyme | IC50 Values (μM) | References |
|---|---|---|
| Acetylcholinesterase (AChE) | 15.2 - 34.2 | |
| Butyrylcholinesterase (BChE) | 9.2 | |
| Protein Kinases | Significant binding affinity observed |
The compound's activity against cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Receptor Interactions
The compound has been shown to interact with several receptors involved in cellular signaling:
- Cancer Cell Lines : Studies indicate effectiveness against various cancer cell lines, with specific binding interactions suggesting therapeutic potential.
Case Studies
Recent research has highlighted the biological activity of N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in different contexts:
-
Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
- Study Reference : Binding affinity studies showed significant interactions with target proteins involved in cancer pathways .
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests possible neuroprotective effects, making it a candidate for further investigation in Alzheimer's research.
Potential Applications
Given its unique structure and biological activity, N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Key Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the pyrimidinone core, aryl substituents, or side chains. Below is a detailed analysis:
*Calculated based on structural data from .
2.2 Impact of Substituents on Physicochemical Properties
- Fluorine/Chlorine Substituents: The target compound’s 9-fluoro and 2-chloro-4-fluorophenyl groups enhance electronegativity and lipophilicity compared to non-halogenated analogs. This may improve blood-brain barrier penetration .
- Thio vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
